![molecular formula C15H12N2O B12851601 N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12851601.png)
N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide is an organic compound with the molecular formula C15H12N2O It is a derivative of biphenyl, featuring a cyano group (-CN) and an acetamide group (-CONH2) attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide typically involves the reaction of 4-cyanobiphenyl with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
[ \text{4-Cyanobiphenyl} + \text{Acetic Anhydride} \xrightarrow{\text{Catalyst}} \text{N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation.
Chemical Reactions Analysis
Types of Reactions
N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can react with the acetamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The acetamide group can form hydrogen bonds with biological molecules, influencing their activity. These interactions can modulate the function of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4’-Hydroxy[1,1’-biphenyl]-4-yl)acetamide: Similar structure but with a hydroxy group instead of a cyano group.
N-(4’-Methoxy[1,1’-biphenyl]-4-yl)acetamide: Similar structure but with a methoxy group instead of a cyano group.
N-(4’-Amino[1,1’-biphenyl]-4-yl)acetamide: Similar structure but with an amino group instead of a cyano group.
Uniqueness
N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. The cyano group can participate in a variety of chemical reactions, making this compound versatile for synthetic applications. Additionally, the combination of the cyano and acetamide groups may enhance its interaction with biological targets, offering potential therapeutic benefits.
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-[4-(4-cyanophenyl)phenyl]acetamide |
InChI |
InChI=1S/C15H12N2O/c1-11(18)17-15-8-6-14(7-9-15)13-4-2-12(10-16)3-5-13/h2-9H,1H3,(H,17,18) |
InChI Key |
ZHDFYXDAIUFTQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)
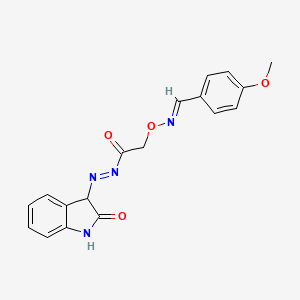
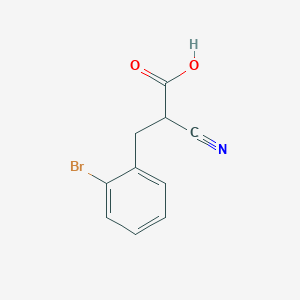
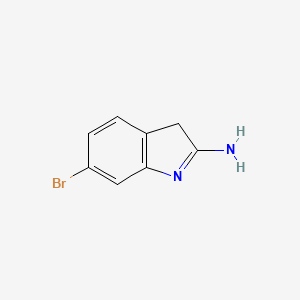
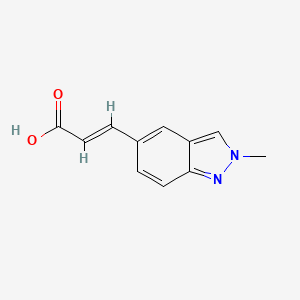
![4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12851578.png)
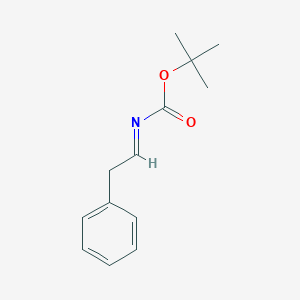
![N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide](/img/structure/B12851599.png)
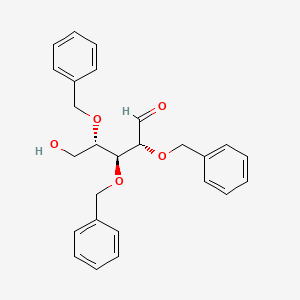
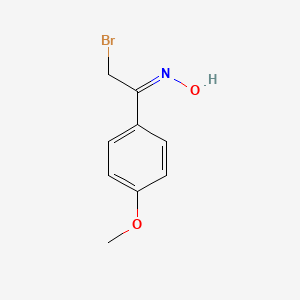
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12851619.png)
![2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12851621.png)
